REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH:6]([C:8]([C:10]2[S:11][CH:12]=[CH:13][N:14]=2)=[O:9])[CH2:5][CH2:4][CH:3]1[C:15]([O:17][CH2:18][CH3:19])=[O:16].[CH3:20][Mg+].[Br-]>C1COCC1>[OH:9][C:8]([CH:6]1[CH2:5][CH2:4][CH:3]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:2]([CH3:1])[CH2:7]1)([C:10]1[S:11][CH:12]=[CH:13][N:14]=1)[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCC(C1)C(=O)C=1SC=CN1)C(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 minutes at −40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −30° C
|
Type
|
CUSTOM
|
Details
|
was then quenched with saturated aqueous ammonium chloride (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
ADDITION
|
Details
|
EtOAc (20 mL) was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted a second time with EtOAc (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
absorbed on silica
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C=1SC=CN1)C1CC(C(CC1)C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |